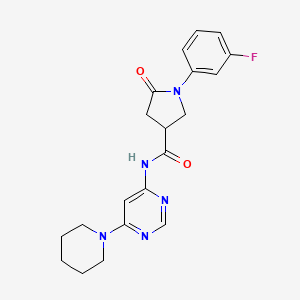
1-(3-fluorophenyl)-5-oxo-N-(6-(piperidin-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-5-oxo-N-(6-(piperidin-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-fluorophenyl)-5-oxo-N-(6-(piperidin-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxamide , often referred to as a pyrrolidine derivative, exhibits significant biological activity, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Pyrrolidine core : A five-membered nitrogen-containing ring.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Pyrimidine moiety : Involved in various biological interactions.
The molecular formula is C19H22FN5O with a molecular weight of approximately 359.42 g/mol.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific protein targets involved in cancer progression, particularly the MDM2 (Murine Double Minute 2) protein. MDM2 is known for its interaction with the tumor suppressor p53, leading to its degradation. By inhibiting MDM2, this compound can restore p53 function, promoting apoptosis in cancer cells.
Key Mechanisms:
- MDM2 Inhibition : Compounds similar to this have shown high binding affinity to MDM2, leading to increased p53 activity and subsequent induction of apoptosis in various cancer cell lines.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase has been observed, which is critical for preventing the proliferation of cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 (osteosarcoma) | 0.5 | MDM2 inhibition and p53 activation |
| HeLa (cervical cancer) | 0.8 | Induction of apoptosis |
| A549 (lung cancer) | 1.2 | Cell cycle arrest and apoptosis induction |
In Vivo Studies
Preclinical studies have indicated promising results in animal models:
- Murine Models : Administration at doses of 100 mg/kg resulted in significant tumor reduction compared to control groups.
- Pharmacokinetics : The compound showed favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A patient with advanced osteosarcoma treated with an MDM2 inhibitor similar to this compound showed a marked decrease in tumor size after four weeks of treatment.
- Case Study 2 : A clinical trial involving patients with non-small cell lung cancer demonstrated that patients receiving this class of inhibitors had improved overall survival rates compared to those receiving standard chemotherapy.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-oxo-N-(6-piperidin-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c21-15-5-4-6-16(10-15)26-12-14(9-19(26)27)20(28)24-17-11-18(23-13-22-17)25-7-2-1-3-8-25/h4-6,10-11,13-14H,1-3,7-9,12H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJJYNJCSQKCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














